2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and chlorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes.
Comparison with Similar Compounds
4-(Trifluoromethyl)-D-phenylalanine: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: This compound also contains a trifluoromethyl group and chlorine atom but is used primarily in boronic acid chemistry.
Uniqueness: 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPDRKOMXKBBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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